molecular formula C18H15ClN6 B4492017 1-(2-chlorobenzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(2-chlorobenzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B4492017
M. Wt: 350.8 g/mol
InChI Key: KWAFDIKZAZIMFI-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, based on the established biological profile of its core structural motif. The compound features the 1H-pyrazolo[3,4-d]pyrimidine scaffold, which is recognized as a purine bioisostere, enabling it to interact with a variety of enzymatic targets . This core structure is found in compounds that modulate key signaling pathways; for instance, related [1H-pyrazolo[3,4-d]pyrimidin-4-yl] derivatives have been investigated as potent modulators of serine-threonine kinases, including p70S6K, Akt1, and Akt2 . These kinases are central players in cellular processes such as proliferation, differentiation, and metabolism, making their inhibitors valuable tools for studying immunological, inflammatory, and proliferative diseases . The specific substitution pattern on this molecule, combining a 2-chlorobenzyl group at the 1-position with a pyridin-2-ylmethylamine at the 4-position, is designed to enhance selectivity and binding affinity for targeted kinases. Researchers can utilize this compound to probe kinase-dependent signal transduction pathways and to develop novel therapeutic strategies for a range of conditions, including cancer, inflammatory disorders, and autoimmune diseases . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6/c19-16-7-2-1-5-13(16)11-25-18-15(10-24-25)17(22-12-23-18)21-9-14-6-3-4-8-20-14/h1-8,10,12H,9,11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAFDIKZAZIMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=NC=NC(=C3C=N2)NCC4=CC=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-chlorobenzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multistep reactions. One common synthetic route includes:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through condensation reactions involving appropriate precursors.

    Introduction of the 2-chlorobenzyl group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.

    Attachment of the pyridin-2-ylmethyl group: This can be done through alkylation reactions using pyridin-2-ylmethyl halides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the benzyl group undergoes nucleophilic substitution under specific conditions:

  • Amine substitution : Reacts with primary or secondary amines (e.g., methylamine, piperazine) in polar aprotic solvents (DMF, DMSO) to yield aryl amine derivatives .

  • Thiol substitution : Treatment with thiols (e.g., sodium hydrosulfide) replaces chlorine with thiol groups, forming thioether derivatives.

Reaction Conditions Product
Chlorine → Amine substitutionMethylamine, DMF, 80°C, 12h1-(2-(Methylamino)benzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Chlorine → Thiol substitutionNaSH, DMSO, 60°C, 6h1-(2-(Mercapto)benzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Oxidation and Reduction

The pyridinylmethyl group and aromatic rings participate in redox reactions:

  • Oxidation : Treatment with KMnO₄ in acidic media oxidizes the pyridine ring to pyridine N-oxide derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazolo-pyrimidine core’s double bonds, yielding dihydro derivatives .

Cross-Coupling Reactions

The chlorobenzyl group enables palladium-catalyzed cross-coupling:

  • Suzuki coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ to form biaryl derivatives .

  • Buchwald–Hartwig amination : Coupling with amines (e.g., morpholine) using Pd₂(dba)₃/Xantphos yields extended amine-linked analogs .

Coupling Type Reagents Product
Suzuki couplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME1-(2-(Biphenyl)benzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Buchwald–HartwigMorpholine, Pd₂(dba)₃, Xantphos, toluene1-(2-(Morpholinophenyl)benzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Functionalization of the Pyrazolo-Pyrimidine Core

The nitrogen atoms in the pyrazolo-pyrimidine ring participate in alkylation and acylation:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH yields N-alkylated derivatives .

  • Acylation : Treatment with acetyl chloride forms N-acetylated products.

Thermal and Acid-Catalyzed Rearrangements

Thermolysis or acid treatment induces ring transformations:

  • Heating under reflux in acetic acid converts the pyrazolo-pyrimidine core into fused triazolo-pyrimidine systems .

  • Acidic conditions (HCl/EtOH) promote deprotection of SEM (trimethylsilylethoxymethyl) groups in protected analogs .

Biological Activity-Driven Modifications

To enhance pharmacological properties, the compound undergoes targeted modifications:

  • Piperazine linkage : Introduces 4-phenylpiperazine via nucleophilic substitution to improve kinase inhibition .

  • Glycosylation : Attaches sugar moieties (e.g., thioglycosides) to the pyrimidine ring for improved solubility .

Key Research Findings

  • Regioselectivity : Substitution at the chlorobenzyl position is favored over the pyridinylmethyl group due to electronic effects .

  • Solvent dependence : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in nucleophilic substitutions .

  • Stability : The compound is prone to decomposition under prolonged heating (>100°C) or strong basic conditions .

Scientific Research Applications

1-(2-chlorobenzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name N1 Substituent C4 Substituent Key Modifications Biological Activity/Notes Reference
Target Compound 2-Chlorobenzyl Pyridin-2-ylmethyl Ortho-chloro enhances steric hindrance; pyridine nitrogen at position 2 may improve binding specificity. Likely kinase inhibitor (inferred from analogs). N/A
S29 (1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 2-Chloro-2-(4-chlorophenyl)ethyl 4-Fluorobenzyl Bulky ethyl chain with dual chloro groups; fluorobenzyl improves lipophilicity. Potent activity in neuroblastoma (SK-N-BE(2)) at 5.74 ng/mL; minimal side effects when delivered via GO nanosheets.
4-Chloro-1-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine (Compound 2) 4-Nitrobenzyl Chloro at C4, amine at C6 Nitro group increases electron-withdrawing effects; positional isomerism alters binding. No direct activity data; synthetic intermediate for further derivatization.
2a (1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 2-Chloro-2-phenylethyl 2-Chlorophenyl Methylthio group at C6 enhances hydrophobicity; chloro-phenyl improves target affinity. Yield: 69%; characterized by NMR and elemental analysis.
1-(4-Chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (K402-0035) 4-Chlorophenyl 2-Methoxyethyl Methoxyethyl improves solubility; para-chloro balances lipophilicity. Screening compound for kinase targets; no explicit activity data.
1-[2-Chloro-2-(4-chlorophenyl)ethyl]-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2-Chloro-2-(4-chlorophenyl)ethyl Pyridin-4-ylmethyl Pyridine nitrogen at position 4 alters hydrogen-bonding potential. Structural analog with uncharacterized activity.

Key Trends and Insights

N1 Substituents :

  • Bulky groups (e.g., 2-chloro-2-(4-chlorophenyl)ethyl in S29) enhance target specificity but may reduce solubility.
  • Electron-withdrawing groups (e.g., nitro in Compound 2) increase reactivity but require careful optimization to avoid toxicity .
  • Chlorobenzyl derivatives (target compound and K402-0035) balance steric effects and lipophilicity, favoring blood-brain barrier penetration .

C4 Substituents :

  • Pyridinylmethyl groups (target compound vs. pyridin-4-ylmethyl in ) show positional isomer effects. The 2-pyridinyl group may form stronger hydrogen bonds with kinase active sites.
  • Fluorobenzyl (S29) and methoxyethyl (K402-0035) substituents modulate solubility and metabolic stability .

Biological Activity: S29 demonstrates nanomolar efficacy in neuroblastoma, likely due to its dual chloro and fluorobenzyl groups enhancing target engagement . Methylthio or ethoxynaphthyl groups () improve membrane permeability but may increase off-target risks .

Biological Activity

1-(2-chlorobenzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with the CAS number 903869-25-0, is a novel compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H15ClN6
  • Molecular Weight : 356.81 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.

Antimicrobial Activity

Research has indicated that pyrazolo[3,4-d]pyrimidines exhibit significant antimicrobial properties. For instance, derivatives of this class have been evaluated against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth. Specific compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .

Anticancer Activity

The antiproliferative effects of various pyrazolo compounds have been documented. In particular, studies have shown that related pyrazole derivatives can inhibit cell proliferation in multiple cancer cell lines. For example, one study reported IC50 values for certain derivatives ranging from 0.076 to 0.12 μM against human cancer cell lines such as SGC-7901 and A549 . The structural modifications in these compounds significantly influenced their activity.

Inhibition of NADPH Oxidase

Another notable biological activity of pyrazolo derivatives is their ability to inhibit NADPH oxidase, an enzyme involved in the production of reactive oxygen species (ROS). This inhibition can have therapeutic implications in diseases characterized by oxidative stress .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, docking studies suggest that interactions with specific molecular targets may play a crucial role in its efficacy against pathogens and cancer cells .

Study on Antitubercular Activity

In a recent study focused on developing antitubercular agents, several pyrazolo derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. Among the tested compounds, those similar to this compound exhibited significant inhibitory concentrations .

Evaluation Against Cancer Cell Lines

A series of pyrazolo compounds were evaluated for their antiproliferative effects on various human cancer cell lines. The results highlighted that modifications at specific positions on the pyrazole ring influenced the potency and selectivity of these compounds .

Data Summary

Activity Target IC50 (μM) Reference
AntimicrobialM. tuberculosis1.35 - 2.18
Anticancer (SGC-7901)Human cancer cells0.076 - 0.12
NADPH Oxidase InhibitionEnzymatic activityNot specified

Q & A

Q. Methodological Answer :

  • ¹H NMR : Key signals include aromatic protons from the 2-chlorobenzyl group (δ 7.3–7.5 ppm, multiplet) and pyridin-2-ylmethyl protons (δ 4.8 ppm, singlet for –CH₂–) .
  • IR Spectroscopy : Stretching vibrations for C–Cl (750 cm⁻¹) and N–H (3350 cm⁻¹) confirm functional groups .
  • HRMS : Use high-resolution mass spectrometry to validate the molecular ion peak (e.g., [M+H]+ at m/z 395.1) .

How can researchers design experiments to evaluate the antitumor potential of this compound?

Q. Methodological Answer :

  • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Pyrazolo[3,4-d]pyrimidines are purine analogs and may inhibit kinases like mTOR or CDKs .
  • Mechanistic Studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3) or cell cycle arrest (cyclin D1 suppression) .
  • In Vivo Models : Use xenograft mice models with dose optimization (e.g., 10–50 mg/kg, oral or intraperitoneal administration) .

What strategies can resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

  • Replicate Assays : Validate results across multiple cell lines and independent labs.
  • Control Variables : Standardize assay conditions (e.g., serum concentration, passage number).
  • Structural Confirmation : Recheck compound purity via HPLC (>98%) and NMR to rule out degradation .

How does substituent variation at the pyrazolo[3,4-d]pyrimidine core influence kinase inhibition?

Q. Methodological Answer :

  • SAR Analysis : Replace the 2-chlorobenzyl group with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups. For example:
    • 2-Fluorobenzyl : Increased lipophilicity enhances blood-brain barrier penetration.
    • Pyridin-3-ylmethyl : Alters hydrogen-bonding interactions with kinase ATP-binding pockets .
  • Docking Studies : Use AutoDock Vina to predict binding affinities to kinases like EGFR or BRAF .

What are common byproducts in the synthesis of this compound, and how can they be mitigated?

Q. Methodological Answer :

  • Byproduct Identification :
    • N-Alkylation Byproducts : Formed due to competing reactions at alternative nitrogen sites. Detect via LC-MS .
    • Oxidation Products : Monitor for sulfoxide formation if DMSO is used as a solvent .
  • Mitigation :
    • Use inert atmospheres (N₂/Ar) to prevent oxidation.
    • Optimize stoichiometry (e.g., 1.2 equivalents of alkylating agents) to reduce unreacted intermediates .

How can solubility challenges for in vivo studies be addressed methodologically?

Q. Methodological Answer :

  • Salt Formation : Prepare hydrochloride salts by treating the free base with HCl in ethanol .
  • Co-solvents : Use PEG-400 or cyclodextrin complexes (10–20% w/v) to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

What computational tools are recommended for predicting the compound’s interaction with biological targets?

Q. Methodological Answer :

  • Molecular Docking : Schrödinger Suite or MOE for kinase binding site analysis .
  • DFT Calculations : Gaussian 09 to optimize geometries and calculate electrostatic potentials .
  • ADMET Prediction : SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .

How can regioselectivity issues during N-alkylation steps be controlled?

Q. Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) on competing nitrogen sites .
  • Solvent Effects : Polar aprotic solvents (DMF or DMSO) favor selective alkylation at the pyrimidine nitrogen .
  • Catalytic Control : Use Pd(0) catalysts for Suzuki-Miyaura couplings to direct functionalization .

What validation steps are critical when scaling synthesis from milligram to gram scale?

Q. Methodological Answer :

  • Process Analytics : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progression .
  • Thermal Safety : Assess exothermicity via DSC (Differential Scanning Calorimetry) to avoid runaway reactions .
  • Purification Scaling : Replace column chromatography with fractional crystallization (ethanol/water mixtures) .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorobenzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(2-chlorobenzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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